N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide

Medicinal Chemistry Chemical Biology Procurement Specification

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide (CAS 1242268-22-9) is a heterocyclic amide belonging to the imidazo[1,2-a]pyridine class, a scaffold widely employed in kinase inhibitor programs and other medicinal chemistry campaigns. With a molecular formula of C12H15N3O, a molecular weight of 217.27 g/mol, and a computed XLogP3-AA of 2.7, this compound presents a compact, moderately lipophilic pharmacophore.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 1242268-22-9
Cat. No. B1391678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide
CAS1242268-22-9
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=CC2=NC=CN21
InChIInChI=1S/C12H15N3O/c1-12(2,3)11(16)14-10-6-4-5-9-13-7-8-15(9)10/h4-8H,1-3H3,(H,14,16)
InChIKeyXEOXYTKPMAYCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide (CAS 1242268-22-9): Key Physicochemical and Procurement Baseline


N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide (CAS 1242268-22-9) is a heterocyclic amide belonging to the imidazo[1,2-a]pyridine class, a scaffold widely employed in kinase inhibitor programs and other medicinal chemistry campaigns [1]. With a molecular formula of C12H15N3O, a molecular weight of 217.27 g/mol, and a computed XLogP3-AA of 2.7, this compound presents a compact, moderately lipophilic pharmacophore [2]. It is commercially available as a research chemical with a typical certified purity of ≥98% (HPLC), making it a viable building block or reference standard for structure-activity relationship (SAR) exploration .

Why N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Amides


The pivalamide (2,2-dimethylpropanamide) group in this compound introduces a sterically hindered, electron-rich amide environment that fundamentally alters its physicochemical profile and potential binding interactions compared to its closest analogs, such as N-(imidazo[1,2-a]pyridin-5-yl)acetamide (CAS 66358-10-9). While the acetamide congener exhibits a significantly lower computed LogP (~0.7 vs. 2.7) and minimal steric bulk, resulting in different solubility and membrane permeability characteristics, the target compound's tert-butyl moiety provides enhanced metabolic stability and unique van der Waals contact opportunities in hydrophobic kinase binding pockets [1]. Generic substitution without controlling for these parameters introduces uncontrolled variability in lead optimization campaigns, where precise lipophilicity and shape complementarity are critical to achieving target selectivity [2].

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide: Comparator-Anchored Quantitative Differentiation Data


Purity Certification Advantage: 98% (HPLC) N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide vs. Uncertified Analogues with ≥95% Purity

Commercially, the target compound is offered with a certified purity of 98% by HPLC, as demonstrated by vendors such as Leyan (Product No. 1623192) and MolCore (MC684097) [REFS-1, REFS-2]. In contrast, several leading suppliers offer the closely related analog N-(imidazo[1,2-a]pyridin-5-yl)acetamide (CAS 66358-10-9) with a typical purity specification of ≥95% . Although these purity differences may seem small, in sensitive biochemical assay contexts, the 3% higher purity of the pivalamide reduces potential confounding effects from unknown impurities by a conservative estimate of 60% (assuming the impurity profile is the limiting factor), making it a more reliable choice for quantitative pharmacology where assay noise must be minimized.

Medicinal Chemistry Chemical Biology Procurement Specification

Lipophilicity-Driven Differentiation: XLogP3 2.7 for N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide Outperforms Acetamide Analog (XLogP ~0.7) for Hydrophobic Pocket Targeting

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 2.7, a value that falls within the optimal range for CNS drug candidates and many kinase inhibitors targeting intracellular ATP-binding pockets [1]. The direct analog N-(imidazo[1,2-a]pyridin-5-yl)acetamide has a computed XLogP of approximately 0.7, reflecting the dramatically lower lipophilicity of its acetyl group [2]. This 2-log unit difference translates to a theoretical ~100-fold higher preference for the non-polar environment that characterizes many kinase active sites, according to the empirical relationship between partition coefficient and membrane/active-site partitioning [3]. Consequently, the target compound is predicted to have a higher thermodynamic binding potential for hydrophobic kinase clefts, a key metric in fragment-based and scaffold-hopping strategies.

Lipophilic Efficiency Kinase Inhibitor Design ADME Prediction

Steric Bulk Parameterization: N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide Exhibits Higher Calculated Molar Refractivity (64.0) vs. Acetamide Analog (48.4), Indicating Superior van der Waals Contact Potential

The target compound exhibits a computed molar refractivity (MR) of 64.0 cm³/mol, a descriptor that correlates with molecular polarizability and steric volume [1]. This value is substantially larger than the MR of 48.4 cm³/mol for the acetamide comparator [2]. The 32% increase in molar refractivity translates to enhanced van der Waals dispersion forces, which can be exploited to fill hydrophobic sub-pockets within kinase active sites, such as the 'back pocket' or 'DFG-out' cavity in protein kinases [3]. In a class-level inference, this steric differentiation suggests that the pivalamide analog could achieve selective binding profiles by engaging unique hydrophobic contacts, potentially reducing off-target activity compared to less bulky amide derivatives.

Structure-Based Design Steric Complementarity Kinase Selectivity

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide: Primary Application Scenarios Validated by Quantitative Evidence


Precision Lead Optimization for Type II Kinase Inhibitors Targeting the DFG-out Pocket

Medicinal chemists developing type II kinase inhibitors (e.g., targeting B-Raf, p38α, or c-Kit) can directly use this compound as a starting scaffold. Its XLogP of 2.7 and molar refractivity of 64.0 cm³/mol [1] indicate an optimal size and lipophilicity for engaging the hydrophobic DFG-out pocket, while the 98% purity ensures assay data integrity. The compound can serve as a core for rapid amide coupling to elaborate into selective inhibitors, as demonstrated by the broader imidazo[1,2-a]pyridine class in recent IRAK4 inhibitor campaigns [2].

Metabolic Stability Benchmarking in ADME Studies

The sterically hindered pivalamide group is a recognized metabolically stable amide bioisostere. This compound can serve as a positive control or benchmark in liver microsome or hepatocyte stability assays when evaluating new imidazo[1,2-a]pyridine analogs. Its high certified purity (98%) minimizes interference from impurities that could confound intrinsic clearance measurements, providing a reliable reference point for comparing the metabolic fate of less bulky amide derivatives [1].

Chemical Probe Development for Hydrophobic Binding Site Mapping

For chemical biology groups using photoaffinity labeling or cellular thermal shift assays (CETSA) to map kinase binding sites, the compound's unique combination of moderate LogP (2.7) and steric bulk [1] makes it a useful probe for discriminating between shallow surface-binding and deep pocket-binding modes. Its reliable commercial availability at 98% purity supports reproducible probe synthesis and minimizes batch-to-batch variability in target engagement experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.